REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10](O)=[O:11])[CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O>CO>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH2:10][OH:11])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)C=CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 2.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
the residue was washed with water
|
Type
|
DISSOLUTION
|
Details
|
The obtained colorless oil was dissolved in tetrahydrofuran (60 ml)
|
Type
|
ADDITION
|
Details
|
1M diisobutylaluminum hydride/toluene solution (38 ml) was added dropwise at −78° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred as it
|
Type
|
WAIT
|
Details
|
was at −78° C. for 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Saturated Rochelle salt water, water and ethyl acetate were added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)C=CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |